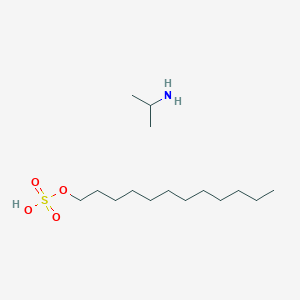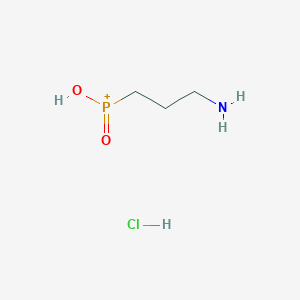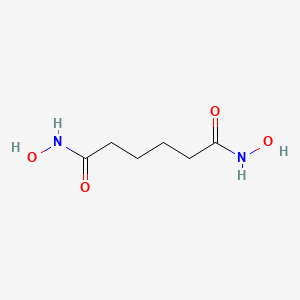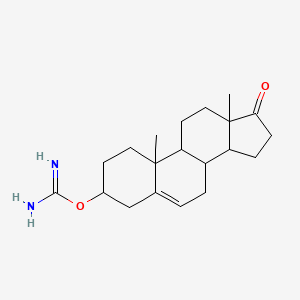![molecular formula C16H10S B14749500 Phenanthro[2,1-b]thiophene CAS No. 219-25-0](/img/structure/B14749500.png)
Phenanthro[2,1-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro[2,1-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[2,1-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Phenanthro[2,1-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted this compound compounds .
Scientific Research Applications
Phenanthro[2,1-b]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is utilized in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent electronic properties
Mechanism of Action
The mechanism by which phenanthro[2,1-b]thiophene exerts its effects is primarily through its interaction with molecular targets in electronic applications. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in organic electronic devices. In biological systems, its mechanism of action involves interactions with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Phenanthro[2,1-b]thiophene can be compared with other similar compounds such as:
Phenanthro[1,2-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.
Phenanthro[2,1-b7,8-b’]dithiophene: A derivative with two thiophene rings fused to the phenanthrene core.
Benzophenanthrothiophenes: Compounds with additional benzene rings fused to the phenanthrene-thiophene structure
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties compared to its isomers and derivatives. This uniqueness makes it particularly valuable in the development of high-performance organic semiconductors and other advanced materials .
Properties
CAS No. |
219-25-0 |
|---|---|
Molecular Formula |
C16H10S |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
naphtho[2,1-e][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-12-11(3-1)5-6-14-13(12)7-8-16-15(14)9-10-17-16/h1-10H |
InChI Key |
WYAKNOROQVZSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)



![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)


![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)





